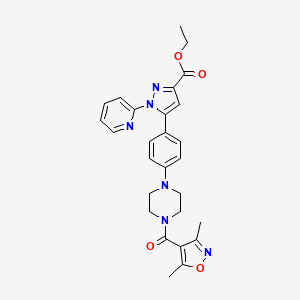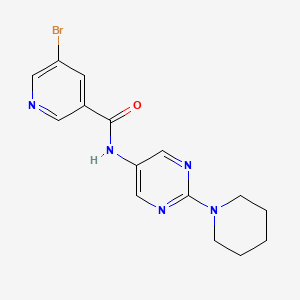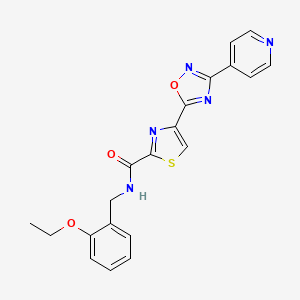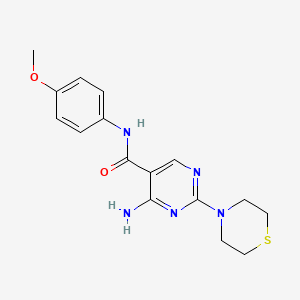
ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure of this compound includes various functional groups such as isoxazole, piperazine, phenyl, pyridine, and pyrazole, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an appropriate diketone with hydroxylamine hydrochloride under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine derivative can be prepared by reacting piperazine with a suitable acylating agent, such as an acid chloride or anhydride.
Coupling with Phenyl Ring: The piperazine derivative is then coupled with a phenyl ring containing a suitable leaving group, such as a halide, under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a β-keto ester.
Final Coupling and Esterification: The final step involves coupling the pyrazole derivative with the previously synthesized piperazine-phenyl intermediate, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridine rings, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or organometallic reagents in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups.
Scientific Research Applications
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of pyrazole derivatives and their interactions with biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory or cancer-related pathways, leading to reduced activity of these pathways.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, modulating signal transduction and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds like 1-phenyl-3-(2-pyridyl)-1H-pyrazole-5-carboxylate share structural similarities but may differ in their pharmacological profiles and chemical reactivity.
Isoxazole Derivatives: Compounds containing the isoxazole ring, such as 3,5-dimethylisoxazole-4-carboxylic acid, may have different biological activities and applications.
Piperazine Derivatives: Compounds like 1-(4-bromophenyl)piperazine may exhibit different binding affinities and selectivities for biological targets.
The uniqueness of this compound lies in its combination of multiple functional groups, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C27H28N6O4 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C27H28N6O4/c1-4-36-27(35)22-17-23(33(29-22)24-7-5-6-12-28-24)20-8-10-21(11-9-20)31-13-15-32(16-14-31)26(34)25-18(2)30-37-19(25)3/h5-12,17H,4,13-16H2,1-3H3 |
InChI Key |
ZSULUESGYUOHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclopropylmethyl)-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11193914.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B11193915.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11193922.png)
![Ethyl 4-amino-3-carbamoylimidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11193939.png)
![4-phenyl-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11193948.png)
![N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11193956.png)
![N-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193959.png)

![1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(propan-2-yl)piperazine](/img/structure/B11193972.png)

![2-Methoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11193983.png)
![Propanoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-](/img/structure/B11193999.png)

![5-(4-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11194015.png)
